![molecular formula C16H12F2N2O2 B2386056 3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide CAS No. 921543-98-8](/img/structure/B2386056.png)
3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of a 3,3-disubstituted isoindolinone, which is structurally similar to DfMOI, has been described in the literature . This involves the Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . The reaction conditions are mild and good isolated yields were obtained .Molecular Structure Analysis
The molecular structure of DfMOI is composed of a γ-lactam fused with the benzene ring and can be either unsubstitified, or mono- or di-substituted in 3-position . The construction of a quaternary carbon is generally more challenging .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of DfMOI include the Krapcho decarboxylation of malonate dimethylesters . This reaction is convenient as the methyl acetate derivative is directly obtained under mild conditions .Scientific Research Applications
3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to be a potent inhibitor of several enzymes, including histone deacetylases (HDACs), bromodomain and extra-terminal domain (BET) proteins, and phosphodiesterases (PDEs). These enzymes play critical roles in various biological processes, including gene expression, cell proliferation, and differentiation. Therefore, this compound has been investigated for its potential therapeutic applications in cancer, inflammatory diseases, and neurological disorders.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . This interaction often results in changes at the molecular level, which can lead to various biological responses.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities is associated with specific biochemical pathways, suggesting that this compound may affect multiple pathways and their downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound’s action may result in a variety of molecular and cellular effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide is its potent inhibitory activity against various enzymes. This makes it an attractive candidate for therapeutic applications in various diseases. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to administer in vivo. Therefore, various formulations and delivery methods need to be developed to overcome this limitation.
Future Directions
There are several future directions for the research on 3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide. One of the directions is to investigate its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurological disorders. Another direction is to develop novel formulations and delivery methods to improve its solubility and bioavailability. Furthermore, the development of selective inhibitors for specific enzymes can lead to more targeted and effective therapies. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound can provide valuable insights into its efficacy and safety in vivo.
Conclusion
In conclusion, this compound is a promising compound with potent inhibitory activity against various enzymes. Its potential therapeutic applications in various diseases and its biochemical and physiological effects make it an attractive candidate for further research. The development of novel formulations and delivery methods and the investigation of its pharmacokinetics and pharmacodynamics can lead to more effective and targeted therapies in the future.
Synthesis Methods
The synthesis of 3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide involves the reaction of 3,4-difluoroaniline with 1-methyl-2-oxoindoline-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction proceeds at room temperature and yields the desired product in good yield and purity.
properties
IUPAC Name |
3,4-difluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2/c1-20-14-5-3-11(6-10(14)8-15(20)21)19-16(22)9-2-4-12(17)13(18)7-9/h2-7H,8H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGMEJZVIAUUCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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